6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2-quinolones with suitable amines. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature transesterification and phase-transfer catalysis have been employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the amide group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities .
Scientific Research Applications
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its role as an acetylcholinesterase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a promising candidate for drug development .
Properties
CAS No. |
62782-51-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-hydroxy-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-4-9(14)12-8-2-1-5(13)3-6(7)8/h1-4,13H,(H2,11,15)(H,12,14) |
InChI Key |
UJABBCLGZHPYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)N |
Origin of Product |
United States |
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